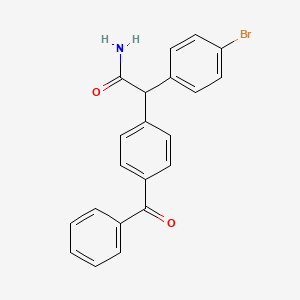
2-(4-Benzoylphenyl)-2-(4-bromophenyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-Benzoylphenyl)-2-(4-bromophenyl)acetamide is a useful research compound. Its molecular formula is C21H16BrNO2 and its molecular weight is 394.268. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
2-(4-Benzoylphenyl)-2-(4-bromophenyl)acetamide is an organic compound that belongs to the acetamide class, characterized by the presence of both benzoyl and bromophenyl groups. Its molecular formula is C_{19}H_{16}BrNO, with a molar mass of approximately 394.26 g/mol. The compound exhibits potential biological activities, making it a subject of interest in medicinal chemistry and pharmacology.
Chemical Structure and Properties
The structure of this compound features an acetamide functional group attached to two aromatic rings, which enhances its chemical reactivity and biological activity. The presence of the bromine atom allows for nucleophilic substitution reactions, while the benzoyl group may contribute to its interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C_{19}H_{16}BrNO |
| Molar Mass | 394.26 g/mol |
| Melting Point | Varies with purity |
| Solubility | Soluble in organic solvents |
Antimicrobial Activity
Preliminary studies have indicated that compounds similar to this compound exhibit antimicrobial properties. Specifically, derivatives with similar structures have shown efficacy against various bacterial strains and fungi. For instance, compounds with bromophenyl substitutions have been noted for their ability to inhibit bacterial growth by disrupting lipid biosynthesis pathways .
Anticancer Potential
Research has highlighted the anticancer potential of similar acetamide derivatives, particularly against estrogen receptor-positive breast cancer cell lines (MCF7). The anticancer screening results suggest that modifications in the structure of this compound could enhance its cytotoxic effects against cancer cells . Molecular docking studies have been employed to predict the binding affinity of this compound with specific cancer-related receptors, underscoring its potential as a lead compound in cancer therapeutics.
The biological activity of this compound can be attributed to its ability to interact with various biological targets, including enzymes and receptors involved in inflammatory pathways. The acetamide group can undergo hydrolysis, leading to the formation of active metabolites that may exert pharmacological effects. Additionally, the compound's aromatic rings facilitate interactions with biological macromolecules through π-π stacking and hydrophobic interactions.
Structure-Activity Relationship (SAR)
The unique structural features of this compound suggest that modifications can significantly influence its biological activity. For example, variations in substituents on the aromatic rings or alterations in the acetamide moiety may enhance its binding affinity to target proteins or alter its pharmacokinetic properties.
Case Studies
- Antimicrobial Screening : A study evaluated several acetamide derivatives for their antimicrobial activity against both Gram-positive and Gram-negative bacteria. Results indicated that compounds with bromine substitutions exhibited significant inhibition zones compared to controls .
- Cytotoxicity Assays : In vitro assays conducted on MCF7 breast cancer cells demonstrated that certain derivatives of this compound induced cell death through apoptosis, highlighting its potential as an anticancer agent.
属性
IUPAC Name |
2-(4-benzoylphenyl)-2-(4-bromophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16BrNO2/c22-18-12-10-15(11-13-18)19(21(23)25)14-6-8-17(9-7-14)20(24)16-4-2-1-3-5-16/h1-13,19H,(H2,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRXYWNURKDCDAW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)C(C3=CC=C(C=C3)Br)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














